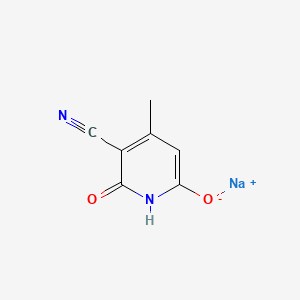![molecular formula C14H16N4O3 B7954537 N-(2-methoxyethyl)-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7954537.png)
N-(2-methoxyethyl)-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 71668696 is a chemical entity with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest efficiency and selectivity.
Industrial Production Methods: In an industrial setting, the production of the compound is scaled up using large reactors and continuous flow systems. The process is designed to be cost-effective and environmentally friendly. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or catalyst in various reactions. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The mechanism of action involves binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include those with related structures and properties. These compounds may share common functional groups or chemical backbones.
Uniqueness: The uniqueness of the compound lies in its specific structure and properties, which make it suitable for particular applications. Compared to similar compounds, it may offer advantages such as higher reactivity, selectivity, or stability.
Conclusion
The compound identified by the Chemical Abstracts Service number 71668696 is a versatile chemical entity with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-21-7-6-15-12(19)8-11-13(20)17-14-16-9-4-2-3-5-10(9)18(11)14/h2-5,11H,6-8H2,1H3,(H,15,19)(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJHNFGMEDVONW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Phenylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B7954471.png)



![{[1-(4-Fluorophenyl)pyrrolidin-3-yl]methyl}amine dihydrochloride](/img/structure/B7954482.png)
![3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxamide;hydrochloride](/img/structure/B7954495.png)
![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B7954503.png)



![2-(5-oxo-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide](/img/structure/B7954540.png)
